molecular formula C20H24O5 B14956739 ethyl 3-{4-methyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{4-methyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B14956739
M. Wt: 344.4 g/mol
InChI Key: IGAHODXMYTWMNA-UHFFFAOYSA-N
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Description

Ethyl 3-{4-methyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate is a coumarin derivative featuring a 4-methyl-substituted chromen-2-one core. The compound is esterified at position 3 with an ethyl propanoate group and substituted at position 7 with a 3-methyl-2-butenyloxy (prenyloxy) chain. Its molecular formula is C20H24O5, with a molecular weight of 344.41 g/mol .

Properties

Molecular Formula

C20H24O5

Molecular Weight

344.4 g/mol

IUPAC Name

ethyl 3-[4-methyl-7-(3-methylbut-2-enoxy)-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C20H24O5/c1-5-23-19(21)9-8-17-14(4)16-7-6-15(24-11-10-13(2)3)12-18(16)25-20(17)22/h6-7,10,12H,5,8-9,11H2,1-4H3

InChI Key

IGAHODXMYTWMNA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC=C(C)C)OC1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{4-methyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with ethyl vanillin and 3-methyl-2-butenyl bromide.

    Reaction Conditions: The reaction is carried out under basic conditions using a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Procedure: Ethyl vanillin is first alkylated with 3-methyl-2-butenyl bromide to form the intermediate compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{4-methyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-{4-methyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-{4-methyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution at Position 7

Analog 1: Ethyl 3-[6-chloro-4-methyl-7-[(2-methylbenzyl)oxy]-2-oxochromen-3-yl]propanoate
  • Molecular Formula : C23H23ClO5
  • Molecular Weight : 414.88 g/mol
  • Key Differences :
    • A chloro substituent at position 6 increases electronegativity and may enhance receptor binding.
    • The 7-position features a 2-methylbenzyloxy group instead of prenyloxy, introducing aromaticity and steric bulk.
  • Implications : The chloro and benzyloxy groups could improve metabolic stability but reduce solubility compared to the prenyloxy analog.
Analog 2: Ethyl 3-[6-chloro-4-methyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]propanoate
  • Molecular Formula : C23H20ClF3O5
  • Molecular Weight : 488.85 g/mol
  • Key Differences :
    • A trifluoromethylbenzyloxy group at position 7 introduces strong electron-withdrawing effects.
    • The chloro substituent at position 6 persists.
Analog 3: 3-{4-Methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid
  • Molecular Formula : C17H18O5
  • Molecular Weight : 302.33 g/mol
  • Key Differences :
    • Replaces the ethyl ester with a free carboxylic acid at position 3.
    • The 7-position substituent is 2-methylprop-2-enyloxy , a shorter unsaturated chain.
  • Implications : The carboxylic acid improves water solubility but may reduce cell membrane permeability.

Substitution Patterns and Bioactivity

Compound Position 7 Substituent Position 3 Group Molecular Weight (g/mol) Key Features
Target Compound 3-Methyl-2-butenyloxy Ethyl propanoate 344.41 Balanced lipophilicity, prenyl chain
Analog 1 2-Methylbenzyloxy Ethyl propanoate 414.88 Aromatic bulk, chloro substitution
Analog 2 3-Trifluoromethylbenzyloxy Ethyl propanoate 488.85 Fluorinated, high electronegativity
Analog 3 2-Methylprop-2-enyloxy Carboxylic acid 302.33 Improved solubility, acidic moiety
Structural and Functional Insights :
  • Prenyloxy vs.
  • Halogenation : Chloro (Analogs 1, 2, 15) and trifluoromethyl (Analog 2) groups enhance binding to hydrophobic pockets but may increase toxicity risks.
  • Ester vs. Acid : The ethyl ester (target compound) favors membrane permeability, while the carboxylic acid (Analog 3) enhances solubility and metabolic clearance .

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